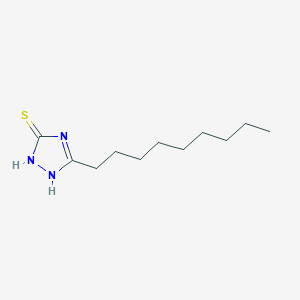
5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C11H21N3S and its molecular weight is 227.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a derivative of the triazole class known for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H22N4S. Its structure features a nonyl group attached to a triazole ring with a thione functional group. The presence of the nonyl side chain is believed to enhance its lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thione exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains and fungi. In particular, this compound has been tested against common pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate inhibition | |
| Candida albicans | Significant antifungal |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular processes:
| Cell Line | Effect | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induces apoptosis | |
| MCF7 (breast cancer) | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies have indicated that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For example:
- Enzyme Inhibition : It has been suggested that triazole derivatives can inhibit enzymes such as cyclooxygenases and lipoxygenases.
- Receptor Interaction : Some studies indicate interaction with GABA receptors which may contribute to its neuroprotective effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal properties against Candida tropicalis, showing significant inhibition at low concentrations (IC50 values). The results suggest that this compound could be developed into a therapeutic agent for fungal infections .
Case Study 2: Anticancer Potential
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .
Properties
CAS No. |
7271-50-3 |
|---|---|
Molecular Formula |
C11H21N3S |
Molecular Weight |
227.37 g/mol |
IUPAC Name |
5-nonyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H21N3S/c1-2-3-4-5-6-7-8-9-10-12-11(15)14-13-10/h2-9H2,1H3,(H2,12,13,14,15) |
InChI Key |
QEBIATYMRXSORI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















